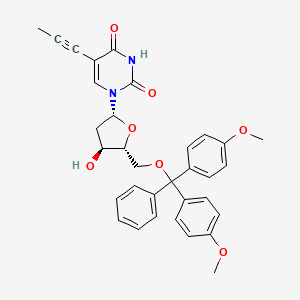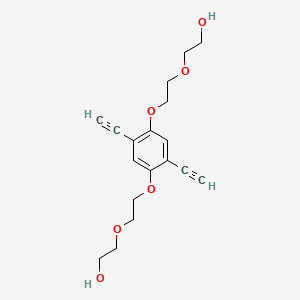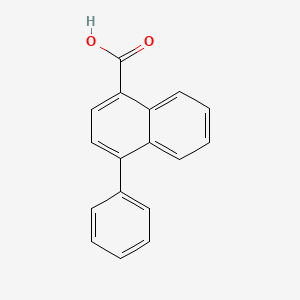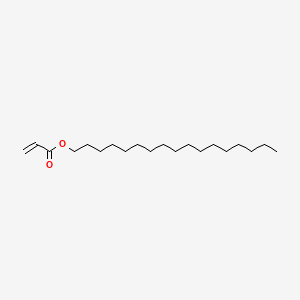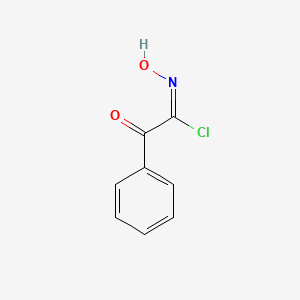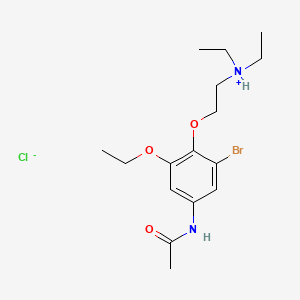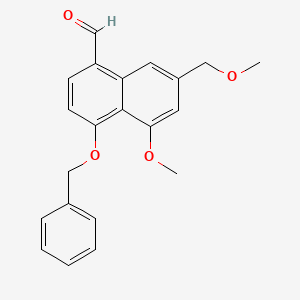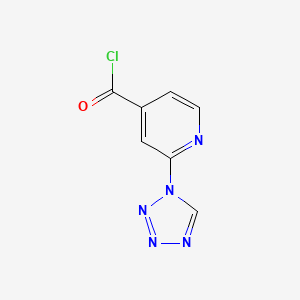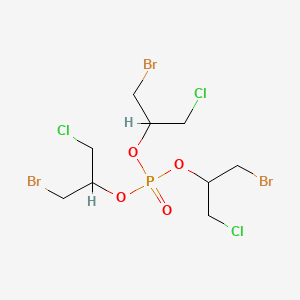
Tris(1-bromo-3-chloropropan-2-yl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate is a chemical compound with the molecular formula C9H15Br3Cl3O4P . It is known for its use as a flame retardant, particularly in polyurethane foams. The compound is characterized by the presence of bromine and chlorine atoms, which contribute to its flame-retardant properties.
Métodos De Preparación
The synthesis of tris[2-bromo-1-(chloromethyl)ethyl]phosphate typically involves the reaction of phosphorus oxychloride with 2-bromo-1-(chloromethyl)ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate has several scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymer formulations.
Biology: Research is ongoing to understand its potential effects on biological systems.
Medicine: Studies are being conducted to evaluate its safety and potential therapeutic applications.
Mecanismo De Acción
The flame-retardant properties of tris[2-bromo-1-(chloromethyl)ethyl]phosphate are primarily due to the presence of bromine and chlorine atoms. These atoms release halogen radicals when exposed to heat, which interfere with the combustion process and inhibit the spread of flames . The molecular targets and pathways involved in this process are related to the disruption of free radical chain reactions during combustion.
Comparación Con Compuestos Similares
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate can be compared with other flame retardants such as:
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical structure.
Tris(1,3-dichloro-2-propyl) phosphate (TDCP): Used in similar applications but has different reactivity and properties.
The uniqueness of tris[2-bromo-1-(chloromethyl)ethyl]phosphate lies in its specific combination of bromine and chlorine atoms, which provide enhanced flame-retardant properties compared to other compounds.
Propiedades
Número CAS |
7328-28-1 |
|---|---|
Fórmula molecular |
C9H15Br3Cl3O4P |
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
tris(1-bromo-3-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br3Cl3O4P/c10-1-7(4-13)17-20(16,18-8(2-11)5-14)19-9(3-12)6-15/h7-9H,1-6H2 |
Clave InChI |
PJNLXXROLSYGPE-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)OP(=O)(OC(CCl)CBr)OC(CCl)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
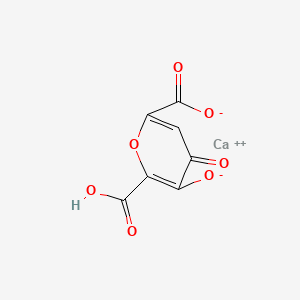
![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
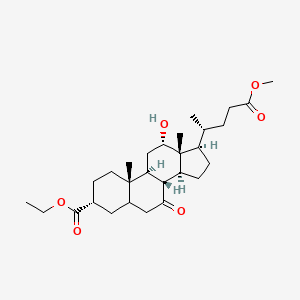
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
